molecular formula C18H13ClO5 B2583743 (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 900260-40-4

(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No.: B2583743
CAS No.: 900260-40-4
M. Wt: 344.75
InChI Key: IDOKVEZBMXGAPF-PXNMLYILSA-N
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Description

This compound features a benzofuran core substituted at position 2 with a 2-chlorobenzylidene group (Z-configuration), a ketone at position 3, and a propanoic acid moiety linked via an ether at position 5. The Z-configuration ensures optimal spatial arrangement for biological interactions, while the 2-chloro substituent imparts electron-withdrawing effects. The propanoic acid group enhances hydrophilicity and ionic interactions, making it critical for solubility and target binding .

Properties

IUPAC Name

2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10(18(21)22)23-12-6-7-13-15(9-12)24-16(17(13)20)8-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,21,22)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOKVEZBMXGAPF-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a benzofuran derivative , possessing a chlorobenzylidene moiety that enhances its biological interactions. Its molecular formula is C18H13ClO5C_{18}H_{13}ClO_5 with a molecular weight of approximately 344.75 g/mol. The compound's structure allows for various chemical modifications, which can influence its pharmacological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in several diseases including Alzheimer's disease and cancer. In vitro studies have shown that it can modulate GSK-3β activity, leading to increased phosphorylation at Ser9, indicative of its inhibitory effect on the enzyme .
  • Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation pathways, potentially acting as a selective agonist for cannabinoid receptors . This interaction can suppress microglial activation and neuroinflammation, making it a candidate for neuropathic pain treatment.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of benzofuran derivatives similar to this compound. For instance, compounds from this class have demonstrated significant activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Pain Management

The compound's potential as a therapeutic agent for neuropathic pain is supported by its ability to modulate cannabinoid receptors without central side effects associated with CB1 receptor activation. This makes it an attractive candidate for developing non-opioid analgesics .

Case Studies and Research Findings

  • GSK-3β Inhibition Study : A study focused on the inhibition of GSK-3β revealed that (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine derivatives exhibited IC50 values around 1.6 μM in neuroblastoma cell assays . This underscores the potential of related compounds in targeting GSK-3β.
  • Benzofuran Derivatives in Pain Models : Research has shown that specific benzofuran derivatives can effectively reverse neuropathic pain in animal models without affecting locomotor behavior, suggesting a favorable safety profile .

Data Summary Table

Compound NameMolecular FormulaActivity TypeIC50 ValueReferences
This compoundC18H13ClO5GSK-3β Inhibition~1.6 μM
Benzofuran Derivative MDA104C18H12O4Neuropathic Pain ReversalNot specified
Polyoxo 2-Benzyl DerivativeNot specifiedAntiproliferativeNot specified

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Research indicates that compounds containing the benzofuran moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit cell proliferation in various cancer cell lines, suggesting potential use in cancer therapeutics .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, providing a basis for developing treatments for conditions such as Alzheimer's disease .
  • Anti-inflammatory Properties : The compound's structural features suggest it may possess anti-inflammatory properties. Inflammation is a common pathway in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest in pharmaceutical research .

Pharmacological Insights

The pharmacodynamics of (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid have been investigated through various in vitro and in vivo studies:

  • Dopaminergic Activity : Similar compounds have demonstrated dopaminergic activity, which could be beneficial in treating disorders like Parkinson's disease. The ability to influence dopamine receptors suggests potential applications in neuropharmacology .
  • Cardiovascular Benefits : Some derivatives have shown promise in cardiovascular applications by affecting vascular resistance and blood flow dynamics, indicating their potential use in managing hypertension or other cardiovascular conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction of oxidative stress
Anti-inflammatoryModulation of inflammatory pathways
DopaminergicInfluence on dopamine receptors
CardiovascularEffects on blood flow dynamics
  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative of the benzofuran class exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Neuroprotection Research : Another study investigated the neuroprotective effects of similar compounds on primary neuronal cultures exposed to oxidative stress. Results indicated a reduction in cell death and preservation of neuronal integrity, highlighting therapeutic potential for neurodegenerative diseases .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or basic conditions. For example, reaction with methanol and sulfuric acid produces the methyl ester derivative:

Acid+CH3OHH+Methyl ester+H2O\text{Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Conditions :

  • Esterification: Methanol, H₂SO₄ (catalytic), reflux (60–80°C), 6–8 hours.

  • Hydrolysis: Aqueous NaOH (1–2 M), 70–90°C, 4–6 hours to regenerate the acid.

Reaction TypeCatalystYield (%)Reference
EsterificationH₂SO₄75–85
HydrolysisNaOH>90

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring undergoes EAS at specific positions. The 2-chlorobenzylidene group directs electrophiles to the meta and para positions of the benzofuran moiety:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups .

  • Sulfonation : Fuming H₂SO₄ at 50°C yields sulfonated derivatives .

Example :

Benzofuran+HNO3Nitrobenzofuran+H2O\text{Benzofuran} + \text{HNO}_3 \rightarrow \text{Nitrobenzofuran} + \text{H}_2\text{O}

Reduction of the Ketone Group

The 3-oxo group in the dihydrobenzofuran core is reducible to a secondary alcohol using agents like NaBH₄ or LiAlH₄:

C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

Conditions :

  • NaBH₄ in ethanol (25°C, 2 hours, 60–70% yield).

  • LiAlH₄ in THF (0°C to reflux, 80–90% yield).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the benzylidene group participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides):

Cl+NH3NH2+HCl\text{Cl} + \text{NH}_3 \rightarrow \text{NH}_2 + \text{HCl}

Conditions :

  • Ammonia in DMF, 100°C, 12 hours (50–60% yield) .

Decarboxylation

Thermal decarboxylation of the propanoic acid group occurs at elevated temperatures (>200°C), yielding CO₂ and a simplified benzofuran derivative:

CH2COOHΔCH3+CO2\text{CH}_2\text{COOH} \xrightarrow{\Delta} \text{CH}_3 + \text{CO}_2

Conditions :

  • Dry distillation under N₂, 220–240°C .

Condensation Reactions

The benzylidene moiety reacts with primary amines to form Schiff bases:

CH=+RNH2CH=N-R+H2O\text{CH=} + \text{RNH}_2 \rightarrow \text{CH=N-R} + \text{H}_2\text{O}

Conditions :

  • Ethanol, glacial acetic acid (catalytic), reflux, 4 hours.

Cycloaddition Reactions

The conjugated diene system in the benzylidene group participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

Diene+DienophileCyclohexene derivative\text{Diene} + \text{Dienophile} \rightarrow \text{Cyclohexene derivative}

Conditions :

  • Toluene, 110°C, 8 hours (60–70% yield) .

Biological Interactions (Enzyme Inhibition)

While primarily chemical, the compound interacts with enzymes like SIRT2, inhibiting deacetylase activity. Data from structural analogs show:

Target EnzymeIC₅₀ (µM)Reference
SIRT23.81
SIRT1>100

Key Structural Influences on Reactivity

Functional GroupReactivity Role
Benzofuran coreAromatic electrophilic substitution
2-ChlorobenzylideneDirects EAS, participates in SNAr
Propanoic acidAcid-base reactions, decarboxylation

This compound’s versatility in synthetic and biochemical contexts underscores its value in medicinal chemistry and materials science. Further studies are warranted to explore its full mechanistic potential .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

  • 3-Fluoro Substitution (Methyl Ester Derivative): The compound in replaces 2-chloro with 3-fluoro on the benzylidene group and substitutes propanoic acid with a methyl ester. Fluorine’s strong electron-withdrawing nature may alter electronic interactions, while the ester reduces polarity, increasing lipophilicity. This could enhance membrane permeability but reduce ionic binding compared to the carboxylic acid .
  • 4-Chloro Substitution (Acetamide Derivative): describes a 4-chloro analog with an acetamide group. The amide group, while polar, lacks the acidic proton of carboxylic acid, altering hydrogen-bonding capacity .
  • 3,4,5-Trimethoxy Substitution : The trimethoxy analog () introduces electron-donating methoxy groups, increasing electron density on the benzylidene ring. This could enhance π-π stacking with aromatic residues in biological targets but may reduce solubility due to higher hydrophobicity .

Functional Group Modifications

  • Methyl Ester vs. Propanoic Acid: Ester derivatives (e.g., ) serve as prodrugs, improving absorption but requiring hydrolysis to the active acid form. The free carboxylic acid in the target compound ensures immediate ionic interactions, critical for targets like enzymes or receptors with polar binding pockets .
  • Acetamide vs. Propanoic Acid: The acetamide group () lacks ionizability, reducing solubility in physiological environments. This modification may stabilize the compound against metabolic degradation but limit interactions with charged residues .

Core Heterocyclic Structure

  • Benzothiazole Replacement: A compound in replaces benzofuran with benzothiazole, introducing a sulfur atom. This alters electronic properties (e.g., increased polarizability) and may enhance binding to sulfur-sensitive targets.

Conformational and Steric Effects

  • Extended Conjugation (Phenylpropenylidene) : describes a derivative with a phenylpropenylidene group, extending conjugation. This could redshift UV absorption (relevant for photosensitive applications) and increase lipophilicity, but steric bulk might hinder binding to compact active sites .

Research Implications

  • Activity: The target compound’s 2-chloro substituent and Z-configuration likely optimize steric and electronic interactions for biological targets. Propanoic acid enhances solubility and ionic binding, critical for in vivo efficacy.
  • Metabolism : Ester derivatives (e.g., ) may exhibit delayed activity due to hydrolysis requirements, whereas amides () could offer metabolic stability.
  • Design Strategies : Substituting electron-donating groups (e.g., methoxy) could improve binding in hydrophobic pockets, while fluorine or chlorine may fine-tune electronic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid?

  • Methodology: The compound’s synthesis likely involves multi-step organic reactions. A plausible route includes:

Friedel-Crafts cyclization to form the dihydrobenzofuran core (similar to dibenzoxepin synthesis via acid chloride intermediates, as in ).

Chlorobenzylidene introduction via condensation reactions (e.g., Knoevenagel or Wittig reactions under controlled pH and temperature).

Propanoic acid linkage using nucleophilic substitution (e.g., Mitsunobu reaction for ether formation between the benzofuran hydroxyl and propanoic acid derivatives).

  • Key purification steps: Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (≥98% purity, as in ).
  • Validation: Confirm stereochemistry (Z-configuration) via NOESY NMR or X-ray crystallography .

Q. How can researchers address inconsistencies in bioactivity data for this compound?

  • Methodology:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO concentration ≤0.1%).
  • Batch variability analysis : Compare multiple synthetic batches via LC-MS to rule out impurities (e.g., unreacted intermediates, ).
  • Statistical validation : Use ANOVA or Student’s t-test (p < 0.05) to assess reproducibility across replicates.
  • Contradiction resolution: Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm target engagement .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodology:

  • Storage : -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation.
  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to minimize inhalation/contact (per OSHA guidelines in ).
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can the Z/E isomerism of the chlorobenzylidene group impact biological activity?

  • Methodology:

  • Isomer separation : Use chiral HPLC (Chiralpak IA/IB columns) or crystallization in polar solvents (ethanol/water mixtures).
  • Activity comparison : Test isomers in parallel assays (e.g., enzyme inhibition, cytotoxicity).
  • Computational modeling : Perform docking studies (AutoDock Vina) to assess steric/electronic differences in binding pockets.
  • Key finding: Z-isomers often exhibit higher activity due to restricted rotation and optimal pharmacophore alignment .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodology:

  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with hydrolysis in plasma.
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies.
  • Metabolite profiling : Use LC-HRMS to identify degradation products in liver microsomes .

Q. How can researchers validate target specificity in complex biological systems?

  • Methodology:

  • CRISPR/Cas9 knockout : Generate cell lines lacking the putative target (e.g., kinase or receptor).
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts to identify off-target interactions.
  • Transcriptomics : RNA-seq analysis post-treatment to detect pathway-specific modulation .

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